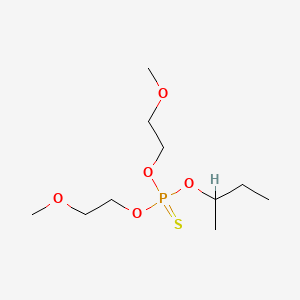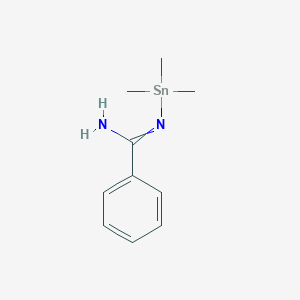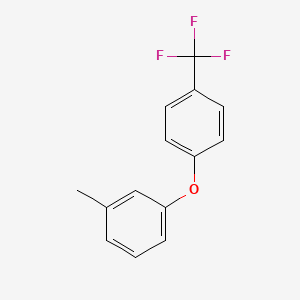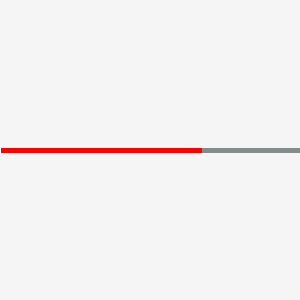
Nickel titanium tungsten oxide (NiTi20W2O47)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel titanium tungsten oxide (NiTi20W2O47) is a complex compound that combines the unique properties of nickel, titanium, and tungsten oxides. This compound is known for its exceptional mechanical properties, high thermal stability, and resistance to corrosion. These characteristics make it a valuable material in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nickel titanium tungsten oxide can be synthesized using various methods, including hydrothermal synthesis, sol-gel processes, and solid-state reactions. One common approach involves the hydrothermal method, where nickel, titanium, and tungsten precursors are dissolved in a suitable solvent and subjected to high temperatures and pressures. This process results in the formation of the desired oxide compound.
Industrial Production Methods: In industrial settings, the production of nickel titanium tungsten oxide often involves large-scale hydrothermal synthesis or solid-state reactions. These methods are optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired properties of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Nickel titanium tungsten oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of nickel, titanium, and tungsten, each contributing to the compound’s reactivity.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions often involve the replacement of one metal ion with another, facilitated by complexing agents or chelating ligands.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of higher oxidation state oxides, while reduction can yield lower oxidation state compounds or elemental metals.
Applications De Recherche Scientifique
Nickel titanium tungsten oxide has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: The compound’s biocompatibility makes it suitable for use in biomedical devices and implants.
Medicine: It is explored for its potential in drug delivery systems and as a component in medical imaging devices.
Industry: Nickel titanium tungsten oxide is utilized in the production of high-performance coatings, sensors, and electronic devices due to its excellent electrical and thermal conductivity.
Mécanisme D'action
Nickel titanium tungsten oxide can be compared with other similar compounds such as nickel titanium oxide (NiTiO3) and tungsten oxide (WO3). While all these compounds exhibit high thermal stability and resistance to corrosion, nickel titanium tungsten oxide stands out due to its unique combination of three different metal oxides. This combination imparts superior mechanical properties and a broader range of applications.
Comparaison Avec Des Composés Similaires
- Nickel titanium oxide (NiTiO3)
- Tungsten oxide (WO3)
- Nickel tungsten oxide (NiWO4)
Propriétés
Numéro CAS |
69011-05-8 |
|---|---|
Formule moléculaire |
NiO47Ti20W2-12 |
Poids moléculaire |
2135.7 g/mol |
Nom IUPAC |
nickel(2+);oxygen(2-);titanium(4+);tungsten |
InChI |
InChI=1S/Ni.47O.20Ti.2W/q+2;47*-2;20*+4;; |
Clé InChI |
ALQYUQWIMOGXLP-UHFFFAOYSA-N |
SMILES canonique |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ni+2].[W].[W] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[5.2.0]non-7-ene](/img/structure/B14475932.png)
![2-Methyl-2-[methyl(phenyl)sulfamoyl]propanoic acid](/img/structure/B14475933.png)
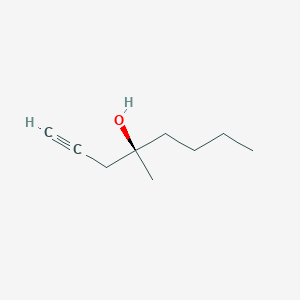
![Phenol, 2,2'-[(hydroxyimino)bis(4,5-dihydro-5,3-isoxazolediyl)]bis-](/img/structure/B14475951.png)
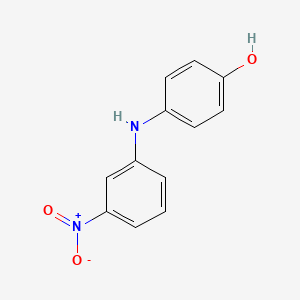
![3-[(2-Nitrophenyl)methylidene]oxolane-2,4-dione](/img/structure/B14475960.png)

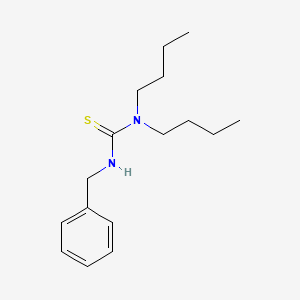

![3-methyl-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B14475990.png)
![2,4,6,8,8-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14475995.png)
